3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide
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Overview
Description
3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide is a chemical compound with the molecular formula C21H16Cl2N2O2 and a molecular weight of 399.28 g/mol . This compound is known for its unique structure, which includes a benzohydrazide core substituted with chloro and chlorobenzyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with hydrazine hydrate to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .
Scientific Research Applications
3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 2-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 4-(Benzyloxy)-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
Uniqueness
3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12Cl2N2O2 |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-chloro-4-[(4-chlorophenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-11-4-1-9(2-5-11)8-20-13-6-3-10(7-12(13)16)14(19)18-17/h1-7H,8,17H2,(H,18,19) |
InChI Key |
RPQLFQKYOAPWMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)NN)Cl)Cl |
Origin of Product |
United States |
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